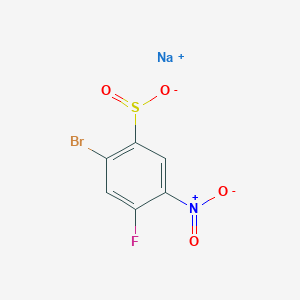
Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate: is an organosulfur compound that features a benzene ring substituted with bromine, fluorine, nitro, and sulfinate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate typically involves the sulfonation of 2-bromo-4-fluoro-5-nitrobenzene. The reaction conditions often include the use of a sulfonating agent such as sodium sulfite in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the sulfinate group.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available 2-bromo-4-fluoro-5-nitrobenzene. The process includes sulfonation, purification, and crystallization steps to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide in an acidic medium.
Major Products Formed:
Substitution: Products with different nucleophiles replacing bromine or fluorine.
Reduction: 2-bromo-4-fluoro-5-aminobenzene-1-sulfinate.
Oxidation: Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfonate.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving sulfonation and substitution reactions.
Biology:
- Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism by which Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate exerts its effects is primarily through its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the benzene ring. For example, the nitro group can participate in electron transfer reactions, while the sulfinate group can act as a nucleophile in substitution reactions.
Comparación Con Compuestos Similares
4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but lacks the sulfinate group.
2-Bromo-4-fluoro-1-nitrobenzene: Similar structure but with different positioning of substituents.
Uniqueness: Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate is unique due to the presence of the sulfinate group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of bromine, fluorine, nitro, and sulfinate groups on the benzene ring makes it a versatile compound for various chemical transformations and research applications.
Propiedades
Fórmula molecular |
C6H2BrFNNaO4S |
|---|---|
Peso molecular |
306.04 g/mol |
Nombre IUPAC |
sodium;2-bromo-4-fluoro-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C6H3BrFNO4S.Na/c7-3-1-4(8)5(9(10)11)2-6(3)14(12)13;/h1-2H,(H,12,13);/q;+1/p-1 |
Clave InChI |
QBVPVDUDMWIBIR-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C(=CC(=C1S(=O)[O-])Br)F)[N+](=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





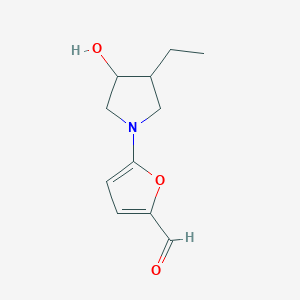
![2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene](/img/structure/B13166748.png)
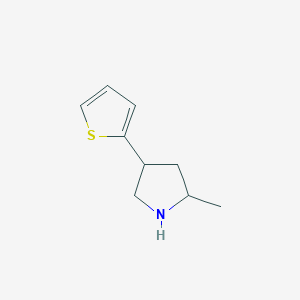
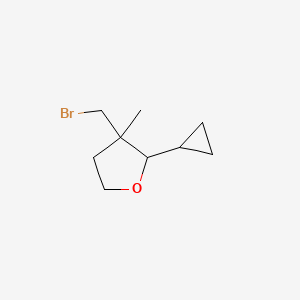
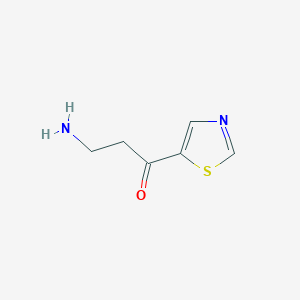
![3-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13166767.png)
![3-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13166777.png)




